Golgicide A

説明

準備方法

ゴルジシドAの合成には、中間体の調製と、特定の条件下でのそれらの後続反応など、いくつかのステップが含まれます。詳細な合成経路と反応条件は通常、機密情報であり、製造元によって異なる場合があります。 この化合物は、キノリンコア構造の形成を含む一連の化学反応を通じて合成されることが知られています . 工業生産方法には、高収率と高純度を達成するための、高スループットスクリーニングと反応条件の最適化が含まれる場合があります .

化学反応の分析

ゴルジシドAは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。

還元: この反応は、化合物への水素の添加または酸素の除去を含みます。

置換: この反応は、ある官能基を別の官能基と置き換えることを含みます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

ゴルジシドAは、以下を含む幅広い科学研究への応用があります。

化学: ゴルジBFA抵抗因子1の機能とその小胞輸送における役割を研究するためのツール化合物として使用されます。

生物学: ゴルジ装置の分解メカニズムと、タンパク質分泌やエンドサイトーシスなどの細胞プロセスへの影響を調査するために使用されます.

医学: 志賀毒素などの細菌毒素によって引き起こされる疾患の治療に潜在的な治療効果があります.

産業: 高スループットスクリーニングアッセイで、ゴルジBFA抵抗因子1および関連タンパク質の新規阻害剤を特定するために使用されます.

科学的研究の応用

Golgicide A has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the function of Golgi BFA resistance factor 1 and its role in vesicular transport.

作用機序

ゴルジシドAは、ADPリボシル化因子1を活性化するグアニンヌクレオチド交換因子のゴルジBFA抵抗因子1の機能を阻害することによって効果を発揮します。 この阻害は、ゴルジ膜からのコートタンパク質複合体I小胞コートの急速な解離と、その後のゴルジおよびトランスゴルジネットワークの分解につながります . 関連する分子標的および経路には、ADPリボシル化因子1サイクルと、アダプターおよび小胞コートタンパク質の募集が含まれます .

類似の化合物との比較

ゴルジシドAは、ゴルジBFA抵抗因子1の阻害剤としての高い特異性と可逆性においてユニークです。類似の化合物には以下が含まれます。

ブレフェルジンA: ゴルジBFA抵抗因子1の別の阻害剤ですが、特異性と可逆性の特性が異なります.

モノエンシン: イオン勾配を変化させることによってゴルジ機能を阻害するイオンフォア.

これらの化合物は、ゴルジBFA抵抗因子1の特定の標的化と可逆的な阻害特性におけるゴルジシドAの独自性を強調しています。

類似化合物との比較

Golgicide A is unique in its high specificity and reversibility as an inhibitor of Golgi BFA resistance factor 1. Similar compounds include:

Brefeldin A: Another inhibitor of Golgi BFA resistance factor 1, but with different specificity and reversibility properties.

Monensin: An ionophore that disrupts Golgi function by altering ion gradients.

Nocodazole: A microtubule-disrupting agent that indirectly affects Golgi function by disrupting the cytoskeleton.

These compounds highlight the uniqueness of this compound in its specific targeting of Golgi BFA resistance factor 1 and its reversible inhibition properties.

生物活性

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of the cis-Golgi Arf guanine nucleotide exchange factor (ArfGEF), GBF1. Discovered through high-throughput screening, GCA has been shown to play significant roles in cellular processes, particularly in the context of Golgi assembly and function. This compound has garnered attention for its ability to disrupt intracellular transport mechanisms, making it a valuable tool in cell biology research.

Inhibition of GBF1

GCA specifically inhibits GBF1, which is crucial for the activation of ADP-ribosylation factor 1 (Arf1). Arf1 is essential for regulating secretory traffic and membrane transport within the Golgi apparatus. When GBF1 is inhibited by GCA, it leads to:

- Dissociation of COPI Vesicle Coats : The inhibition results in the rapid dissociation of COPI vesicle coats from Golgi membranes, causing disassembly of the Golgi and trans-Golgi network (TGN) .

- Arrested Protein Secretion : The secretion of soluble and membrane-associated proteins is halted at the endoplasmic reticulum-Golgi intermediate compartment, while endocytosis and recycling processes remain unaffected .

- Impaired Toxin Trafficking : GCA effectively prevents the internalized shiga toxin from reaching the dispersed TGN, highlighting its role in inhibiting intracellular toxin transport .

Morphological Changes

The application of GCA induces significant morphological changes within the Golgi apparatus:

- Dispersal of Golgi Structure : Immunofluorescence studies have shown that GCA treatment leads to the dispersal of medial-Golgi markers, resembling effects caused by other known inhibitors like brefeldin A (BFA) .

- Reversibility : Notably, the effects of GCA are rapidly reversible; within 15 minutes after removal of the compound, Golgi structures begin to reassemble .

Efficacy Against Shiga Toxin

In a study assessing the protective effects of GCA against shiga toxin in Vero cells:

- IC50 Value : GCA exhibited an IC50 value of 3.3 μM against shiga toxin's effects on protein synthesis. At a concentration of 10 μM, Vero cells showed significant protection from toxin-induced damage .

Structure-Activity Relationship (SAR)

Research into GCA derivatives has revealed insights into its structure-activity relationship:

- Analog Studies : A collection of GCA analogs was synthesized to evaluate their efficacy against mosquito larvae. One specific enantiomer (GCA-2) was identified as responsible for unique biological activity. The study found that certain analogs displayed distinct behaviors between larval and adult mosquitoes, leading to complete mortality in tested species such as Aedes aegypti and Anopheles stephensi .

| Compound | Activity in Mosquito Larvae | Remarks |

|---|---|---|

| GCA | Minimal cytotoxicity | Effective against An. stephensi larvae |

| GCA-2 | High selectivity | Responsible for unique activity |

| GCA-8 | Statistically significant improvement | Over GCA-2 in larval assays |

Q & A

Q. What is the molecular mechanism of Golgicide A (GCA) in disrupting Golgi structure and function?

Basic Research Question

this compound specifically inhibits GBF1, a guanine nucleotide exchange factor (GEF) critical for activating Arf1 GTPase. This inhibition prevents COPI coatomer recruitment, leading to Golgi disassembly and impaired vesicular trafficking . Methodologically, researchers can confirm GBF1 inhibition by:

- Immunofluorescence : Monitor dispersal of cis-Golgi markers (e.g., GM130) and medial-Golgi markers (e.g., giantin) post-treatment (10 μM GCA, 30 min–4 hr) .

- Western Blotting : Quantify reduced Arf1-GTP levels using pull-down assays with GGA3 or Arf1-GTP-specific antibodies .

Q. How should researchers design dose-response experiments for this compound?

Basic Research Question

Optimal dosing requires balancing efficacy and cytotoxicity:

- IC50 Determination : Use radioactive amino acid incorporation assays to measure Shiga toxin (Stx) protection (e.g., IC50 = 3.3 μM in Vero cells) .

- Time-Course Studies : Treat cells for 4–48 hours to assess reversibility; Golgi structure typically reforms 6–8 hr post-washout .

- Controls : Include Brefeldin A (BFA) as a comparator for Golgi disruption and DMSO vehicle controls .

Methodological Guidance

- Solubility : Dissolve in DMSO (>13 mg/mL) with brief heating (37°C) and sonication .

- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent precipitation .

- Working Concentrations : Use ≤0.1% DMSO in media to minimize solvent toxicity .

Q. What controls are essential for interpreting this compound’s effects on secretory pathways?

Methodological Guidance

- Positive Controls : BFA (1–5 μM) for Golgi dispersal .

- Negative Controls : Untreated cells and DMSO-only treatments.

- Rescue Experiments : Overexpress constitutively active Arf1 (Q71L mutant) to bypass GBF1 inhibition .

Q. How does this compound affect retrograde trafficking, and how is this measured?

Advanced Research Question

GCA blocks retrograde Shiga toxin transport by dispersing COPI vesicles. Assays include:

- Fluorescent Toxin Uptake : Track Stx-B subunit conjugated to Alexa Fluor 594 in live cells .

- Pulse-Chase Experiments : Monitor toxin translocation to ER using cycloheximide chase .

Q. What are the best practices for detecting off-target effects of this compound?

Methodological Guidance

- Transcriptomics/Proteomics : Compare GCA-treated vs. untreated cells for dysregulated pathways .

- Phenotypic Screens : Assess mitochondrial integrity (JC-1 staining) and apoptosis (Annexin V) .

Q. How to reconcile conflicting data on this compound’s impact on Arf1 activation?

Data Contradiction Analysis

Variability may stem from assay sensitivity. Recommendations:

- Direct vs. Indirect Measurements : Use GEF activity assays (e.g., recombinant GBF1 + Arf1) instead of cellular Arf1-GTP levels .

- Cell Synchronization : Arrest cells in G1 phase to minimize cell cycle-dependent Arf1 activation .

特性

IUPAC Name |

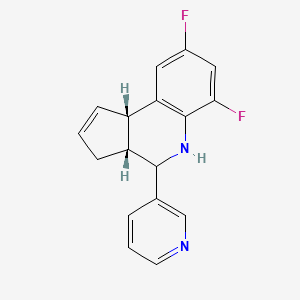

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139889-93-2 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。